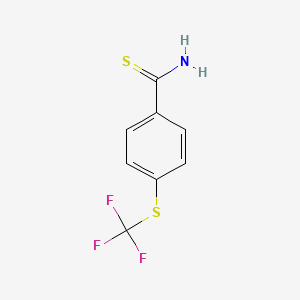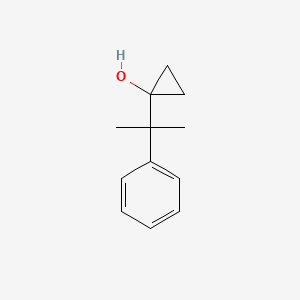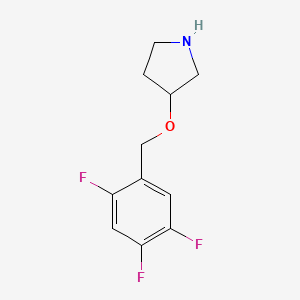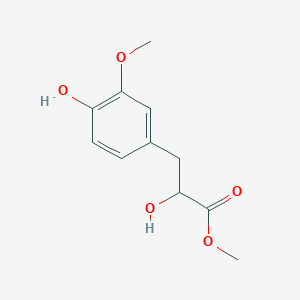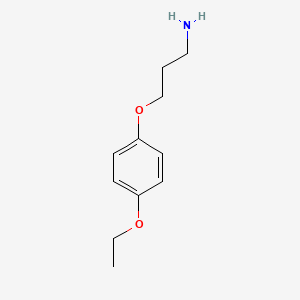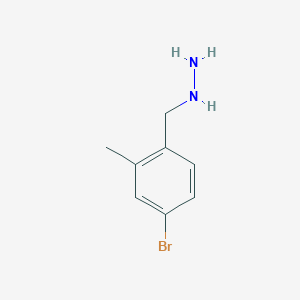
(4-Bromo-2-methylbenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-methylbenzyl)hydrazine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydrazine moiety attached to a benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbenzyl)hydrazine typically involves the reaction of 4-bromo-2-methylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-2-methylbenzyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of azo compounds or nitrogen gas.
Reduction: Formation of the corresponding amine.
Applications De Recherche Scientifique
(4-Bromo-2-methylbenzyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-methylbenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The bromine atom and methyl group contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
(4-Chloro-2-methylbenzyl)hydrazine: Similar structure but with a chlorine atom instead of bromine.
(4-Bromo-2-ethylbenzyl)hydrazine: Similar structure but with an ethyl group instead of a methyl group.
(4-Bromo-2-methylphenyl)hydrazine: Similar structure but with the hydrazine moiety directly attached to the benzene ring.
Uniqueness: (4-Bromo-2-methylbenzyl)hydrazine is unique due to the combination of the bromine atom, methyl group, and hydrazine moiety, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The methyl group provides steric hindrance, influencing the compound’s overall stability and reactivity.
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
(4-bromo-2-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4,11H,5,10H2,1H3 |
Clé InChI |
LKJWYKHYANNEDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


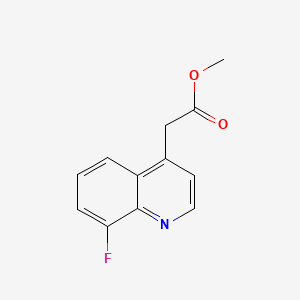
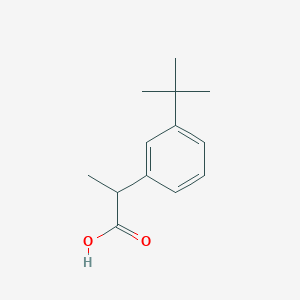
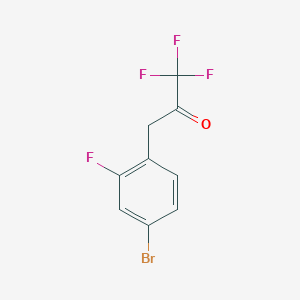
![1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride](/img/structure/B13591771.png)
![rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid](/img/structure/B13591772.png)

![Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans](/img/structure/B13591784.png)
